Structural Differentiation: Absence of the 4″-O-Isovaleryl Ester Side Chain vs. Leucomycin A1
Leucomycin V (C₃₅H₅₉NO₁₃, MW 701.85) is the deisovaleryl/deacyl derivative of leucomycin A1 (C₄₀H₆₇NO₁₄, MW 785.96), differing by the absence of the 4″-O-(3-methylbutanoate) ester group on the mycarose sugar moiety [1]. This structural modification reduces the molecular weight by 84.11 Da and eliminates one hydrogen-bond acceptor, altering both chromatographic retention and lipophilicity (ACD/LogP ~1.99 for leucomycin V) . In the leucomycin SAR framework established by Omura et al. (1968), the isovaleryl group at the C-4″ position of mycarose was identified as conferring the highest in vitro antibacterial activity among O-acyl substituents, meaning that leucomycin V, lacking this group, belongs to the Fr-group (free hydroxyl) rather than the more potent Ac-group (acylated) subclass [2].
| Evidence Dimension | Molecular structure and substituent at mycarose C-4″ position |
|---|---|
| Target Compound Data | C₃₅H₅₉NO₁₃, MW 701.85, 4″-OH (free hydroxyl), ACD/LogP 1.99 |
| Comparator Or Baseline | Leucomycin A1: C₄₀H₆₇NO₁₄, MW 785.96, 4″-O-isovaleryl ester; Leucomycin A5: C₃₉H₆₅NO₁₄, MW 771.93, 4″-O-butyryl ester |
| Quantified Difference | ΔMW = −84.11 Da vs. A1; absence of ester carbonyl and isopropyl terminus |
| Conditions | Structural determination by chemical degradation, NMR, and mass spectrometry (Omura et al., J. Antibiot. 1968) |
Why This Matters
Procurement of authentic leucomycin V rather than leucomycin complex or leucomycin A1 is essential when the deacylated scaffold is required as a synthetic intermediate, an impurity reference standard (Josamycin EP Impurity F), or when studying structure-activity relationships dependent on the 4″-hydroxyl group.
- [1] CAS Common Chemistry. Leucomycin V, CAS RN 22875-15-6; Leucomycin A1 (Deisovaleryl-), CAS RN 39405-35-1. American Chemical Society. View Source
- [2] Omura S, Katagiri M, Umezawa I, et al. Structure-biological activities relationships among leucomycins and their derivatives. J Antibiot (Tokyo). 1968;21(9):532-538. View Source
